molecular formula C7H14N2 B12816362 3-(Azetidin-3-yl)pyrrolidine

3-(Azetidin-3-yl)pyrrolidine

Cat. No.: B12816362
M. Wt: 126.20 g/mol
InChI Key: ZAPASQAGDCTHMP-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)pyrrolidine is a heterocyclic organic compound that features both an azetidine and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their unique properties and potential biological activities. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrrolidine ring is a five-membered nitrogen-containing ring. The combination of these two rings in a single molecule can lead to interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be initiated by the reaction of a suitable amine with a dihalide to form the azetidine ring, followed by further functionalization to introduce the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to achieve efficient production. For example, the use of microwave irradiation and catalytic amounts of molecular iodine has been reported to facilitate the synthesis of azetidine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(Azetidin-3-yl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Azetidin-3-yl)pyrrolidine include other azetidine and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This combination can lead to enhanced stability, reactivity, and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

3-(azetidin-3-yl)pyrrolidine

InChI

InChI=1S/C7H14N2/c1-2-8-3-6(1)7-4-9-5-7/h6-9H,1-5H2

InChI Key

ZAPASQAGDCTHMP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2CNC2

Origin of Product

United States

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